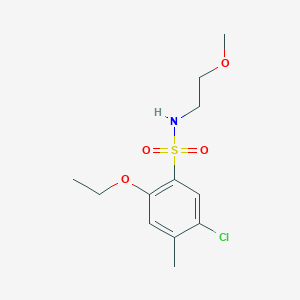
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in the regulation of pH in hypoxic tumors. Inhibition of CA IX leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide exhibits potent inhibitory activity against CA IX. This inhibition leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in lab experiments include its high potency and specificity towards CA IX. This compound also exhibits low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its poor bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases such as glaucoma and osteoporosis.
Conclusion:
In conclusion, 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a promising compound that exhibits potent inhibitory activity against CA IX. This compound has been widely used in scientific research for its unique properties and mechanism of action. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and 2-aminoethoxyethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been used in various scientific research studies. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a biomarker for hypoxic tumors. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, glaucoma, and osteoporosis.
Eigenschaften
Produktname |
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H18ClNO4S |
Molekulargewicht |
307.79 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-7-9(2)10(13)8-12(11)19(15,16)14-5-6-17-3/h7-8,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
QFRLQGPBGJZVPH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





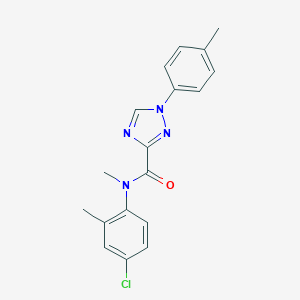
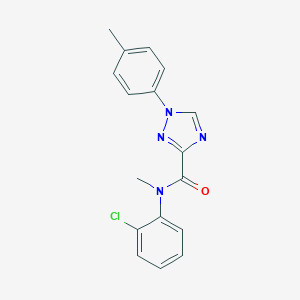
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

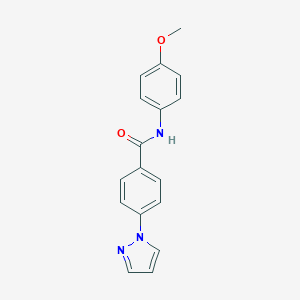
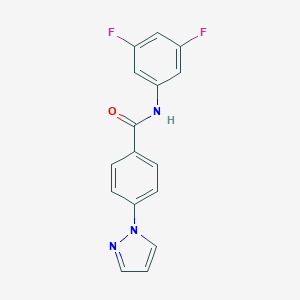
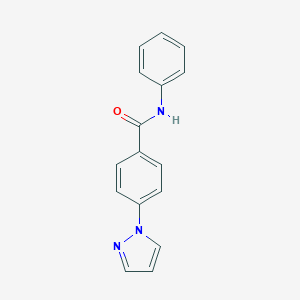

![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
